molecular formula C16H18BClN2O3 B13725456 2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde

2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde

Cat. No.: B13725456
M. Wt: 332.6 g/mol
InChI Key: NNADJKSYXIUMMB-UHFFFAOYSA-N
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Description

2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde is a complex organic compound that features a chloro-substituted benzaldehyde core linked to a pyrazole ring, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Dioxaborolane Group: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group.

    Chlorination and Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in an inert atmosphere.

Major Products

    Substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzoic acid.

    Reduction: 2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzyl alcohol.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde depends on its specific application. In coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved in biological applications would depend on the specific bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde is unique due to its combination of a chloro-substituted benzaldehyde core, a pyrazole ring, and a dioxaborolane moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C16H18BClN2O3

Molecular Weight

332.6 g/mol

IUPAC Name

2-chloro-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde

InChI

InChI=1S/C16H18BClN2O3/c1-15(2)16(3,4)23-17(22-15)11-8-19-20(9-11)14-7-5-6-13(18)12(14)10-21/h5-10H,1-4H3

InChI Key

NNADJKSYXIUMMB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C(=CC=C3)Cl)C=O

Origin of Product

United States

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